(R)-2-(2-Chloro-4-fluorophenyl)pyrrolidine hcl
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Overview
Description
®-2-(2-Chloro-4-fluorophenyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Chloro-4-fluorophenyl)pyrrolidine hydrochloride typically involves the reaction of ®-2-(2-Chloro-4-fluorophenyl)pyrrolidine with hydrochloric acid. The process can be carried out under various conditions, but a common method involves dissolving the pyrrolidine in an appropriate solvent, such as ethanol or methanol, and then adding hydrochloric acid to the solution. The reaction mixture is stirred at room temperature until the formation of the hydrochloride salt is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2-Chloro-4-fluorophenyl)pyrrolidine hydrochloride may involve more advanced techniques to ensure high yield and purity. These methods can include the use of automated reactors, precise control of reaction parameters, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
®-2-(2-Chloro-4-fluorophenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different derivatives with altered biological activities.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(2-Chloro-4-fluorophenyl)pyrrolidine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used to study the effects of pyrrolidine derivatives on various biological systems. It can serve as a model compound for investigating the interactions between pyrrolidines and biological targets.
Medicine
In medicine, ®-2-(2-Chloro-4-fluorophenyl)pyrrolidine hydrochloride has potential applications as a therapeutic agent. Its derivatives have been explored for their potential use in treating various diseases, including neurological disorders and cancer.
Industry
In the industrial sector, this compound can be used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ®-2-(2-Chloro-4-fluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.
Pyrrolidinone: A lactam derivative of pyrrolidine.
Pyrrolopyrazine: A fused heterocyclic compound containing both pyrrole and pyrazine rings.
Uniqueness
®-2-(2-Chloro-4-fluorophenyl)pyrrolidine hydrochloride is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific biological targets, making it a valuable tool in medicinal chemistry and drug development.
Properties
Molecular Formula |
C10H12Cl2FN |
---|---|
Molecular Weight |
236.11 g/mol |
IUPAC Name |
2-(2-chloro-4-fluorophenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H11ClFN.ClH/c11-9-6-7(12)3-4-8(9)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H |
InChI Key |
MEQDBZDOFUTQML-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=C(C=C(C=C2)F)Cl.Cl |
Origin of Product |
United States |
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